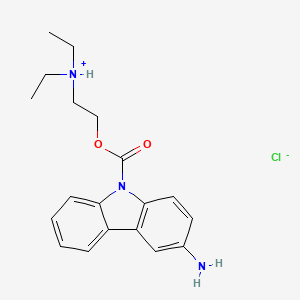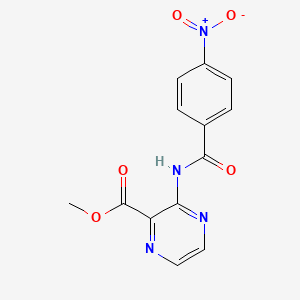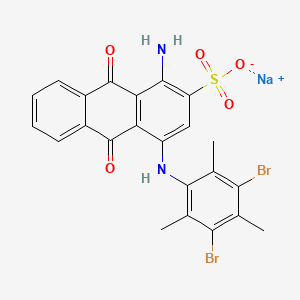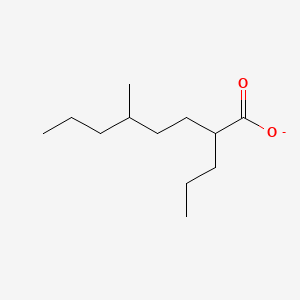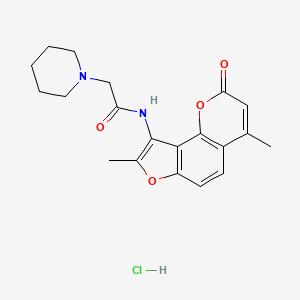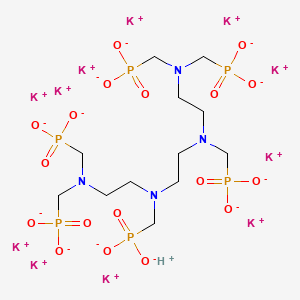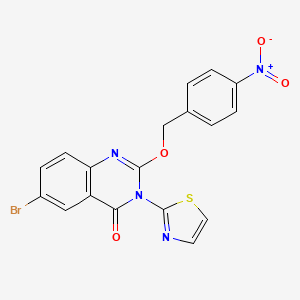![molecular formula C13H12ClN3O2 B13772187 3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid CAS No. 928713-80-8](/img/structure/B13772187.png)
3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ASISCHEM C63594 involves several steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the chlorophenyl group. The synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring.
Final Assembly: The final step involves the coupling of the pyrimidine and chlorophenyl intermediates to form the target compound.
Industrial production methods for ASISCHEM C63594 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
ASISCHEM C63594 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
ASISCHEM C63594 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: ASISCHEM C63594 is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of ASISCHEM C63594 involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
ASISCHEM C63594 can be compared with other similar compounds, such as:
5-Pyrimidinepropanoic acid derivatives: These compounds share the pyrimidinepropanoic acid backbone but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorophenyl derivatives: Compounds with chlorophenyl groups exhibit similar reactivity patterns but may differ in their overall structure and function
Eigenschaften
CAS-Nummer |
928713-80-8 |
|---|---|
Molekularformel |
C13H12ClN3O2 |
Molekulargewicht |
277.70 g/mol |
IUPAC-Name |
3-amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C13H12ClN3O2/c14-10-3-1-8(2-4-10)13-16-6-9(7-17-13)11(15)5-12(18)19/h1-4,6-7,11H,5,15H2,(H,18,19) |
InChI-Schlüssel |
UHFUFVOBVCVFEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(CC(=O)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



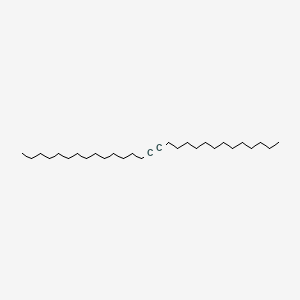
![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)
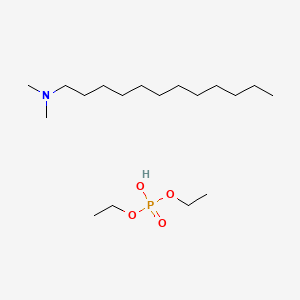
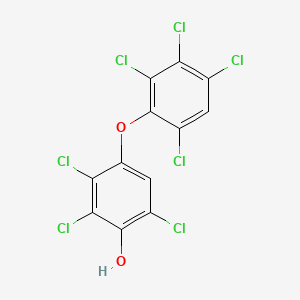
![methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate](/img/structure/B13772137.png)
